molecular formula C6H13ClO2S B8752781 1-Chloro-5-methanesulfonylpentane

1-Chloro-5-methanesulfonylpentane

Cat. No. B8752781
M. Wt: 184.69 g/mol
InChI Key: VWFNBYDDLWCZCM-UHFFFAOYSA-N
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Patent
US07138530B2

Procedure details

The reaction was conducted following the procedure for Example 171: step a, using 1-bromo-5-chloro-pentane (0.400 g, 2.150 mmol), methane sulfinic acid, (1.090 g, 10.75 mmol), EtOH [3 mL], H2O, [3 mL]. Chromatography of the residue (0%–25% MeOH/DCM) yielded the title compound (0.213 g 53%). 1H-NMR (CDCl3): δ 3.55 (t, 2H, J=6.3 Hz), 3.03 (t, 2H, J=8.0 Hz), 2.91 (s, 3H), 1.85 (m, 4H), 1.63 (m, 2H)
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
53%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][Cl:7].[CH3:8][S:9]([OH:11])=[O:10].CCO.O>CO.C(Cl)Cl>[Cl:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][S:9]([CH3:8])(=[O:11])=[O:10] |f:4.5|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrCCCCCCl
Step Two
Name
Quantity
1.09 g
Type
reactant
Smiles
CS(=O)O
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
CCO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCCCS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.213 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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